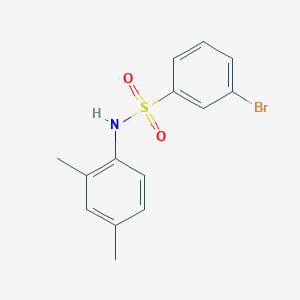
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide is a chemical compound that belongs to the family of sulfonamide derivatives. It is commonly referred to as CDPS and has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.
作用机制
The mechanism of action of CDPS involves the inhibition of specific enzymes in the body. It has been found to bind to the active site of carbonic anhydrase and topoisomerase II, preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
CDPS has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. CDPS has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Additionally, CDPS has been shown to possess anti-glaucoma properties, which can help reduce intraocular pressure in the eyes.
实验室实验的优点和局限性
CDPS has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield, making it a cost-effective option. CDPS is also stable under normal laboratory conditions, making it easy to handle and store. However, CDPS has some limitations, including its solubility in certain solvents and its potential toxicity. These limitations need to be considered when using CDPS in lab experiments.
未来方向
There are several future directions for the research and development of CDPS. One potential area of research is the development of CDPS-based drugs for the treatment of cancer, glaucoma, and other diseases. Another potential area of research is the optimization of the synthesis method for CDPS, with the aim of improving yield and reducing costs. Additionally, the biochemical and physiological effects of CDPS need to be further investigated to fully understand its potential applications in medicine.
合成方法
The synthesis of CDPS involves the reaction of 2,4-dimethoxy-5-chloroaniline with 2-chloro-3-sulfamoylpyridine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it a cost-effective method for producing CDPS.
科学研究应用
CDPS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes, including carbonic anhydrase and topoisomerase II. These enzymes are involved in various biological processes and are known to be associated with certain diseases, including cancer and glaucoma. CDPS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide |
|---|---|
分子式 |
C13H12Cl2N2O4S |
分子量 |
363.2 g/mol |
IUPAC 名称 |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-7-11(21-2)9(6-8(10)14)17-22(18,19)12-4-3-5-16-13(12)15/h3-7,17H,1-2H3 |
InChI 键 |
MZHGLQITPPWFDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)


![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)





